molecular formula C3HBrIN3O2 B7827447 2-bromo-5-iodo-4-nitro-1H-imidazole

2-bromo-5-iodo-4-nitro-1H-imidazole

Cat. No.: B7827447
M. Wt: 317.87 g/mol
InChI Key: INJLQGWGWJXFJX-UHFFFAOYSA-N
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Description

The compound identified as “2-bromo-5-iodo-4-nitro-1H-imidazole” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-bromo-5-iodo-4-nitro-1H-imidazole” involves multiple steps, including the preparation of intermediates and the final product. The synthetic routes typically involve:

    Initial Reactants: The starting materials are chosen based on the desired functional groups in the final compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous processes. The methods are optimized for cost-effectiveness, yield, and safety. The industrial production may involve:

    Batch Processing: Large quantities of reactants are processed in batches, with careful monitoring of reaction parameters.

    Continuous Processing: Reactants are continuously fed into reactors, and products are continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

“2-bromo-5-iodo-4-nitro-1H-imidazole” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The reactions of “this compound” typically involve:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts to facilitate reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution.

Scientific Research Applications

“2-bromo-5-iodo-4-nitro-1H-imidazole” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of “2-bromo-5-iodo-4-nitro-1H-imidazole” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: It binds to specific proteins or enzymes, altering their activity.

    Pathway Modulation: It affects biochemical pathways, leading to changes in cellular functions.

Properties

IUPAC Name

2-bromo-5-iodo-4-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrIN3O2/c4-3-6-1(5)2(7-3)8(9)10/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJLQGWGWJXFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Br)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(N=C(N1)Br)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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